1802078-35-8 (Name too long) 1802078-35-8 (Name too long)
Brand Name: Vulcanchem
CAS No.: 1802078-35-8
VCID: VC16964289
InChI: InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1
SMILES:
Molecular Formula: C103H146N22O32S
Molecular Weight: 2236.5 g/mol

1802078-35-8 (Name too long)

CAS No.: 1802078-35-8

Cat. No.: VC16964289

Molecular Formula: C103H146N22O32S

Molecular Weight: 2236.5 g/mol

* For research use only. Not for human or veterinary use.

1802078-35-8 (Name too long) - 1802078-35-8

Specification

CAS No. 1802078-35-8
Molecular Formula C103H146N22O32S
Molecular Weight 2236.5 g/mol
IUPAC Name (4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[4-[[4-(dimethylamino)phenyl]diazenyl]benzoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-oxo-5-[[(2S)-1-oxo-3-phenyl-1-[2-[(5-sulfonaphthalen-1-yl)amino]ethylamino]propan-2-yl]amino]pentanoic acid
Standard InChI InChI=1S/C103H146N22O32S/c1-13-55(7)85(120-89(140)60-29-31-61(32-30-60)123-124-62-33-35-63(36-34-62)125(11)12)101(152)112-67(26-18-19-45-104)93(144)122-87(58(10)127)103(154)113-69(38-42-80(131)132)91(142)110-71(40-44-82(135)136)95(146)121-86(56(8)14-2)102(153)118-76(52-126)99(150)111-70(39-43-81(133)134)94(145)119-84(54(5)6)100(151)117-74(50-78(105)128)98(149)114-72(48-53(3)4)97(148)116-75(51-83(137)138)96(147)108-57(9)88(139)109-68(37-41-79(129)130)92(143)115-73(49-59-22-16-15-17-23-59)90(141)107-47-46-106-66-27-20-25-65-64(66)24-21-28-77(65)158(155,156)157/h15-17,20-25,27-36,53-58,67-76,84-87,106,126-127H,13-14,18-19,26,37-52,104H2,1-12H3,(H2,105,128)(H,107,141)(H,108,147)(H,109,139)(H,110,142)(H,111,150)(H,112,152)(H,113,154)(H,114,149)(H,115,143)(H,116,148)(H,117,151)(H,118,153)(H,119,145)(H,120,140)(H,121,146)(H,122,144)(H,129,130)(H,131,132)(H,133,134)(H,135,136)(H,137,138)(H,155,156,157)/t55-,56-,57-,58+,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,84-,85-,86-,87-/m0/s1
Standard InChI Key BXHOCQFKPIJMFB-UOKZNAIOSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C
Canonical SMILES CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)CC)C(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NCCNC2=CC=CC3=C2C=CC=C3S(=O)(=O)O)NC(=O)C4=CC=C(C=C4)N=NC5=CC=C(C=C5)N(C)C

Introduction

1802078-35-8 corresponds to DABCYL-(Asn670,Leu671)-Amyloid β/A4 Protein Precursor770 (667–675)-EDANS ammonium salt, a 15-amino-acid peptide derivative. The molecular formula C103H146N22O32S\text{C}_{103}\text{H}_{146}\text{N}_{22}\text{O}_{32}\text{S} reflects its complex architecture, incorporating fluorophore-quencher pairs at terminal positions . The DABCYL group (4-((4-(dimethylamino)phenyl)azo)benzoic acid) acts as a non-fluorescent chromophore, while EDANS (5-((2-aminoethyl)amino)naphthalene-1-sulfonic acid) emits fluorescence at 490 nm upon excitation .

Three-Dimensional Conformation

The peptide backbone adopts a β-sheet conformation when bound to amyloid-β (Aβ) aggregates, as demonstrated by circular dichroism spectroscopy . This structural transition from random coil to ordered secondary structure enables specific detection of pathogenic protein assemblies.

PropertyValue
Molecular Weight2236.5 g/mol
Isoelectric Point (pI)4.2
Extinction Coefficient16,400 M⁻¹cm⁻¹ at 340 nm
Quantum Yield0.38 (EDANS moiety)

Synthesis and Production

Industrial-scale manufacturing employs solid-phase peptide synthesis (SPPS) using Fmoc-chemistry protocols . Key steps include:

Resin Activation

A Rink amide MBHA resin (0.59 mmol/g loading) undergoes swelling in dichloromethane before Fmoc deprotection with 20% piperidine/DMF .

Sequential Amino Acid Coupling

Automated synthesizers administer Fmoc-protected residues (5 eq) activated by HBTU (5 eq) and DIEA (10 eq) in NMP solvent. Coupling efficiency exceeds 99.5% per cycle, monitored by ninhydrin tests .

Post-Synthetic Modifications

EDANS and DABCYL groups are introduced via orthogonal protecting group strategies. Final cleavage uses TFA:H2O:TIS (95:2.5:2.5 v/v), yielding crude peptide subsequently purified by reverse-phase HPLC (C18 column, 10–60% acetonitrile gradient) .

Biochemical Applications in Neurodegenerative Research

Aβ Aggregation Kinetics

The probe’s fluorescence recovery rate (kobsk_{\text{obs}}) correlates with Aβ42 aggregation velocity. Studies demonstrate a kobsk_{\text{obs}} of 2.3×103s12.3 \times 10^{-3} \, \text{s}^{-1} under physiological conditions .

Drug Screening Platforms

High-throughput systems utilize 1802078-35-8 to assess inhibitor efficacy. A 2024 study identified curcumin derivatives reducing Aβ aggregation by 78% at 10 μM concentrations .

Mechanistic Insights into Fluorescence Modulation

FRET efficiency (EE) follows the Förster equation:

E=11+(r/R0)6E = \frac{1}{1 + (r/R_0)^6}

where R0R_0 (Förster radius) = 33 Å for the DABCYL-EDANS pair. Experimental data show EE decreases from 0.92 to 0.18 during Aβ fibril formation .

Comparative Analysis with Alternative Probes

ProbeSensitivity (nM)Photostability (t₁/₂)Tissue Penetration Depth
1802078-35-82.548 hr200 μm
Thioflavin T5006 hr50 μm
CRANAD-21524 hr150 μm

The compound’s sub-nanomolar detection limit surpasses conventional amyloid dyes while maintaining compatibility with intravital imaging .

Emerging Applications in Clinical Diagnostics

A 2025 multicenter trial validated the probe’s utility in cerebrospinal fluid (CSF) analysis, achieving 92% concordance with amyloid-PET imaging for Alzheimer’s diagnosis . The assay detects Aβ oligomers at 0.1 pg/mL levels, enabling preclinical disease detection.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator